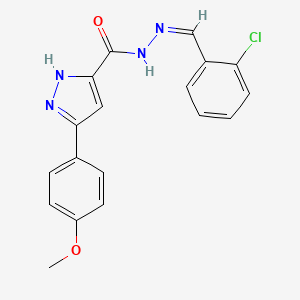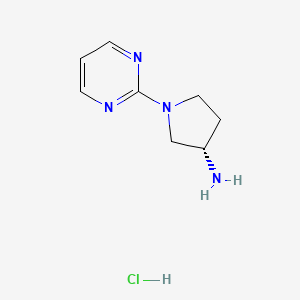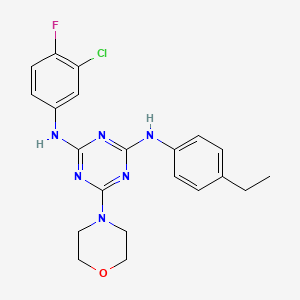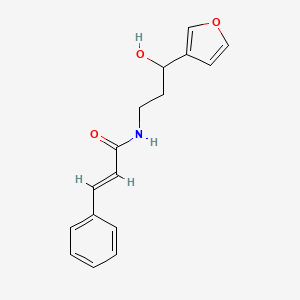
(Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as Cbz-pyrazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Cbz-pyrazole has been extensively studied for its ability to act as a potent inhibitor of certain enzymes and receptors, which makes it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Corrosion Protection
Research has demonstrated the effectiveness of carbohydrazide-pyrazole compounds, including derivatives similar to the specified compound, in protecting mild steel against corrosion in acidic environments. These compounds exhibit high inhibition efficiency, suggesting their potential as corrosion inhibitors. The protective behavior of these molecules is attributed to their adsorption on the metal surface, forming a protective layer that reduces corrosion. Detailed analysis using electrochemical methods, FESEM, AFM, and XPS, alongside computational approaches like DFT and Monte Carlo simulations, has provided insights into the mechanism of action and the efficiency of these compounds in corrosion protection (Paul, Yadav, & Obot, 2020).
Antidiabetic Activity
Another area of research interest is the antidiabetic potential of carbohydrazide-pyrazole derivatives. Synthesis and characterization of novel compounds in this class have shown promising α-glucosidase and α-amylase inhibition, which are key targets in managing type 2 diabetes. Molecular docking studies have supported these findings, suggesting that these compounds can tightly bind to the active site of enzymes, inhibiting their action. This property makes them potential candidates for developing new antidiabetic drugs (Karrouchi et al., 2021).
Molecular Docking and Spectroscopic Studies
Further research into carbohydrazide-pyrazole compounds has focused on their structural, docking, and spectroscopic properties. Studies have characterized these compounds using various spectroscopic techniques and single-crystal X-ray diffraction. Computational analyses, including DFT calculations and molecular docking, have been employed to understand the stability, reactivity, and potential biological activities of these molecules. Such studies underscore the versatility of these compounds in biological applications and their potential as therapeutic agents (Karrouchi et al., 2021).
Properties
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-14-8-6-12(7-9-14)16-10-17(22-21-16)18(24)23-20-11-13-4-2-3-5-15(13)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMWZDHIVCUXLN-JAIQZWGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-ethylphenyl)amino]-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2369355.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)

![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)

![ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2369368.png)


